

Application Notes and Protocols for SJF-1521 in Western Blot Analysis

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Compound of Interest

Compound Name: SJF-1521

Cat. No.: B15610336

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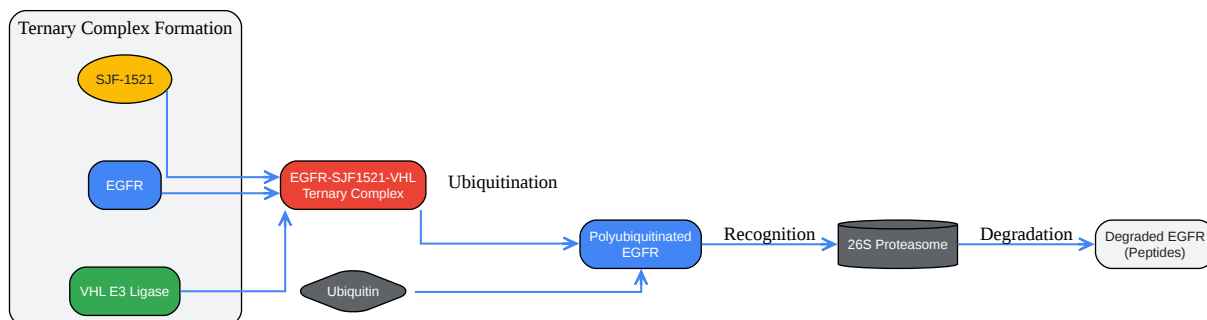
These application notes provide a comprehensive guide for utilizing **SJF-1521**, a selective Epidermal Growth Factor Receptor (EGFR) PROTAC (Proteolysis Targeting Chimera) degrader, in Western blot analysis. This document outlines the mechanism of action of **SJF-1521**, detailed protocols for assessing its efficacy in degrading EGFR, and methods for quantitative data analysis.

Introduction to SJF-1521

SJF-1521 is a chemical probe that induces the degradation of EGFR, a receptor tyrosine kinase frequently implicated in cancer. As a PROTAC, **SJF-1521** is a heterobifunctional molecule; one end binds to EGFR, and the other recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity leads to the ubiquitination of EGFR, marking it for degradation by the proteasome. Western blotting is a fundamental technique to quantify the extent of **SJF-1521**-mediated EGFR degradation.

Mechanism of Action of SJF-1521

The mechanism of **SJF-1521** involves the formation of a ternary complex between EGFR, **SJF-1521**, and the VHL E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on EGFR. The resulting polyubiquitin chain is recognized by the 26S proteasome, leading to the degradation of the EGFR protein.



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SJF-1521 mediated degradation of EGFR.

Quantitative Data Summary

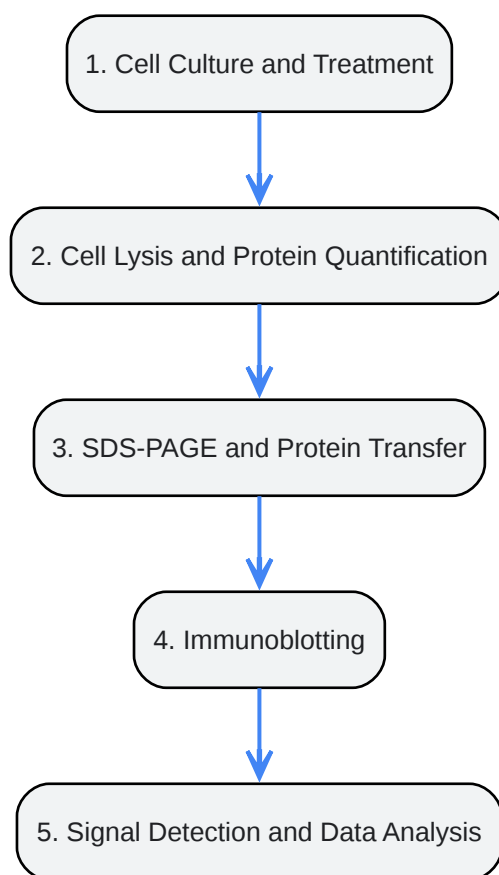
The efficacy of **SJF-1521** is determined by its ability to induce EGFR degradation, which can be quantified by measuring the reduction in EGFR protein levels using Western blot. Key parameters include the DC50 (concentration at which 50% of the protein is degraded) and the Dmax (the maximum percentage of protein degradation). The following table summarizes the degradation profile of **SJF-1521** in OVCAR8 cells after 24 hours of treatment.

Treatment Group	EGFR Level (Normalized to Loading Control)	% EGFR Degradation
Vehicle (DMSO)	1.00	0%
SJF-1521 (25 nM)	0.65	35%
SJF-1521 (100 nM)	0.30	70%
SJF-1521 (250 nM)	0.15	85%
SJF-1521 (1 μ M)	0.08	92%
SJF-1521 (2.5 μ M)	0.05	95%
SJF-1521 (10 μ M)	0.05	95%

Note: The data presented here is representative and should be generated empirically for each experimental system.

Experimental Protocols

This section provides a detailed protocol for performing a Western blot analysis to assess **SJF-1521**-mediated EGFR degradation.



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